molecular formula C8H12O2 B3395239 Ethyl bicyclo[1.1.1]pentane-1-carboxylate CAS No. 22287-27-0

Ethyl bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B3395239
CAS No.: 22287-27-0
M. Wt: 140.18 g/mol
InChI Key: JDUFZRQGGCIMOQ-UHFFFAOYSA-N
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Description

Ethyl bicyclo[1.1.1]pentane-1-carboxylate is a high-value chemical building block designed for medicinal chemistry and drug discovery research. It features the bicyclo[1.1.1]pentane (BCP) scaffold, which is widely recognized as a superior bioisostere for para -substituted benzene rings and tert-butyl groups . Integrating this three-dimensional cage structure into potential drug candidates can significantly improve key physicochemical properties. Researchers utilize this BCP ester as a versatile intermediate to access more complex molecules. The ethyl carboxylate group serves as a synthetic handle that can be readily transformed into other critical functionalities, such as carboxylic acids, amides, and alcohols, through standard synthetic manipulations . The primary research value of this compound stems from its ability to help overcome common challenges in drug development. Replacing flat aromatic rings with the saturated BCP core is a strategic application of the "Escape from Flatland" concept, which aims to increase the success rates of drug candidates . This substitution has been shown to confer beneficial properties, including enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity (clogP) in target molecules . These improvements were notably demonstrated in a landmark study where a BCP analogue of a γ-secretase inhibitor exhibited higher activity, better solubility, and improved metabolic stability compared to its parent compound . As such, this compound is an essential reagent for constructing novel active pharmaceutical ingredients (APIs), probing structure-activity relationships (SAR), and designing compounds in underutilized chemical space . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-10-7(9)8-3-6(4-8)5-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUFZRQGGCIMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101220581
Record name Bicyclo[1.1.1]pentane-1-carboxylic acid, ethyl ester
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Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22287-27-0
Record name Bicyclo[1.1.1]pentane-1-carboxylic acid, ethyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[1.1.1]pentane-1-carboxylic acid, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Bicyclo 1.1.1 Pentane 1 Carboxylates

Overview of General BCP Core Construction Methods

The construction of the highly strained BCP core is predominantly achieved through strategies that leverage the unique reactivity of precursor molecules like [1.1.1]propellane and bicyclo[1.1.0]butanes, or through carefully designed intramolecular cyclizations.

[1.1.1]Propellane is the most common precursor for BCP synthesis, owing to the exceptional reactivity of the central, inverted carbon-carbon bond which has a strain energy of approximately 59-65 kcal/mol. researchgate.netrsc.orgresearchgate.net This inherent strain facilitates a variety of ring-opening addition reactions that readily form the BCP skeleton. These transformations can be broadly categorized into radical, anionic, and transition metal-catalyzed pathways. rhhz.netresearchgate.net

Radical Approaches: The addition of radicals to [1.1.1]propellane is a widely utilized and well-established method for functionalizing the BCP core. nih.gov These reactions typically proceed via a chain mechanism where a radical species adds to the central bond of propellane, generating a bridgehead BCP radical intermediate. nih.govnih.gov This intermediate can then be trapped by a variety of radical acceptors or participate in further transformations. rhhz.net Radical generation can be achieved under mild conditions using photoredox catalysis, chemical initiators like triethylborane (B153662) or peroxides, or thermal methods. nih.govnih.govchemrxiv.org Multicomponent reactions involving radicals, [1.1.1]propellane, and a third component have become powerful tools for rapidly accessing complex, 1,3-disubstituted BCPs in a single step. nih.govchemrxiv.org

Anionic Approaches: The central bond of [1.1.1]propellane can also be cleaved by nucleophiles. Strong anionic reagents, such as organolithiums, Grignard reagents (including "turbo" Grignards), and "turbo" amides, can open the propellane cage to form a BCP-anion intermediate. nih.govnih.govnih.gov This anionic intermediate is a powerful nucleophile that can be subsequently trapped with various electrophiles, including protons, boronic esters, or carbon dioxide, to yield mono- or di-substituted BCPs. nih.govresearchgate.net While effective, these reactions often require elevated temperatures and extended reaction times to proceed to completion. nih.gov

Transition Metal-Catalyzed Reactions: While less developed than radical or anionic pathways, transition metal-catalyzed transformations of [1.1.1]propellane offer unique reactivity. ccspublishing.org.cnbris.ac.uk For instance, nickel(0) catalysts can engage with [1.1.1]propellane, treating it as a carbene precursor for the cyclopropanation of alkenes. bris.ac.uknih.gov Other transition metals have been used to mediate the coupling of BCP organometallic species (formed via anionic ring-opening) with various partners in cross-coupling reactions like the Negishi coupling. rhhz.net Dual catalytic systems, such as those combining photoredox and copper catalysis, enable one-step C,N-difunctionalization of [1.1.1]propellane. nih.gov

PathwayTypical Reagents/ConditionsKey IntermediateOutcome
RadicalPhotocatalyst (e.g., Iridium, 4CzIPN), Radical Initiator (e.g., DLP, Et₃B), Organohalides, Carboxylic Acids nih.govnih.govnih.govBridgehead BCP RadicalMono- or 1,3-disubstituted BCPs
AnionicOrganolithiums, "Turbo" Grignard Reagents, "Turbo" Amides; often requires heating nih.govnih.govnih.govBridgehead BCP AnionMono- or 1,3-disubstituted BCPs
Transition Metal-CatalyzedNi(0) catalysts, Ir/Cu dual catalysis, Pd/Zn for cross-coupling rhhz.netnih.govccspublishing.org.cnbris.ac.ukMetal-BCP complex or Metal-carbeneCyclopropanes, 1,3-disubstituted BCPs

An alternative strategy for constructing the BCP framework that avoids the use of the volatile [1.1.1]propellane involves the formal insertion of a carbene into the central C1–C3 bond of a bicyclo[1.1.0]butane (BCB). nih.govrsc.orgacs.org BCBs are also highly strained molecules (ring strain energy ~66 kcal/mol) and are susceptible to reactions that release this strain. nih.gov

This method has proven particularly effective for synthesizing bridge-substituted BCPs, which are less accessible through propellane-based routes. acs.org The reaction of BCBs with dihalocarbenes (e.g., difluorocarbene generated from Ruppert's reagent) provides a direct route to 2,2-dihalo-bicyclo[1.1.1]pentane derivatives. rsc.org More recently, catalytic metal carbene insertion using triftosylhydrazones as safe and stable carbene precursors has been developed, enabling access to valuable 1,2,3-trisubstituted BCPs. chemrxiv.org

Carbene PrecursorConditionsSubstrateProduct Type
Difluorocarbene (from TMSCF₃)NaI, 80 °CBicyclo[1.1.0]butane (BCB)2,2-Difluoro-bicyclo[1.1.1]pentane rsc.org
TriftosylhydrazonesCu(acac)₂, 110 °CSubstituted BCB esters1,2,3-Trisubstituted BCPs chemrxiv.org

Intramolecular cyclization presents a powerful approach for the synthesis of multi-substituted BCPs, including those with substitution patterns that are difficult to achieve using propellane chemistry. nih.govelsevierpure.com One notable strategy involves the intramolecular coupling of cyclobutane-tethered sulfonyl hydrazones and boronic esters. nih.gov This method starts from readily accessible cyclobutanones and allows for the construction of not only C1, C3-disubstituted BCPs but also the more synthetically challenging C1, C2, and C3-trisubstituted variants. nih.govchemrxiv.org A key advantage of this approach is the installation of a versatile boronic ester (Bpin) at a bridgehead position during the cyclization, which enables a wide range of subsequent downstream functionalizations. nih.gov

Specific Synthetic Routes to Ethyl Bicyclo[1.1.1]pentane-1-carboxylate

The synthesis of the specific target molecule, this compound, can be accomplished through classical esterification of the corresponding carboxylic acid or by direct functionalization of [1.1.1]propellane with a precursor already containing the ethyl ester moiety.

A straightforward and common method for preparing this compound is the esterification of bicyclo[1.1.1]pentane-1-carboxylic acid. This transformation follows standard organic chemistry protocols. The carboxylic acid can be activated, for example, by conversion to an acyl chloride, followed by reaction with ethanol (B145695). Alternatively, direct Fischer esterification can be performed by reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.

A highly relevant and scalable precedent is the synthesis of the corresponding methyl ester from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.gov In that procedure, selective mono-esterification was achieved by reacting the diacid with thionyl chloride (SOCl₂) in methanol (B129727), affording 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid in high yield. nih.gov A similar protocol, substituting methanol with ethanol, would be expected to produce the corresponding ethyl ester. The synthesis of the parent bicyclo[1.1.1]pentane-1-carboxylic acid itself can be achieved through various methods, including the carboxylation of bicyclo[1.1.1]pentyl-lithium, which is generated from precursors like 3-iodobicyclo[1.1.1]pentane. researchgate.net

A more convergent approach involves the direct reaction of [1.1.1]propellane with a reagent that introduces the ethyl carboxylate group in a single step. nih.govnih.govresearchgate.net This can be achieved through anionic or radical pathways where the reactive BCP intermediate is trapped by an appropriate electrophile or radical acceptor.

A notable example of this strategy is the addition of zinc enolates to [1.1.1]propellane. acs.org Knochel and co-workers demonstrated that zinc enolates, generated from ethyl esters, add efficiently to [1.1.1]propellane at 0 °C. For instance, the zinc enolate of ethyl 1-methylpiperidine-4-carboxylate was reacted with [1.1.1]propellane to afford the BCP-containing drug analogue in 95% yield. acs.org This methodology provides a direct route to BCPs bearing an α-ester substituent. By applying this method to a simpler precursor like ethyl acetate, one could directly form a derivative of ethyl 3-(bicyclo[1.1.1]pentan-1-yl)acetate. While not the exact target, this illustrates the principle of directly incorporating ethyl ester-containing fragments onto the BCP core via propellane ring-opening.

Multi-component Coupling Reactions for BCP Ester Formation

Multi-component reactions (MCRs) offer a significant advantage in synthetic efficiency by combining multiple starting materials in a single step to construct complex molecules, thereby enhancing atom and step economy. princeton.edunih.gov In the context of BCP chemistry, MCRs provide a powerful strategy for the one-step synthesis of 1,3-disubstituted BCPs, including esters, directly from [1.1.1]propellane. princeton.edunih.gov

One notable approach involves a three-component radical coupling of [1.1.1]propellane, various radical precursors, and heteroatom nucleophiles, facilitated by metallaphotoredox catalysis. princeton.edunih.gov For instance, a dual-catalysis system employing an iridium photocatalyst and a copper catalyst can achieve the C,N-difunctionalization of [1.1.1]propellane. nih.govacs.org In this process, an alkyl radical, generated from a carboxylic acid derivative, adds to propellane to form a bridgehead BCP radical. This intermediate is then trapped by a copper-ligated nucleophile, leading to the final product. chemistryviews.org

Another effective multi-component strategy combines photoredox and copper catalysis to achieve the alkyl-alkynylation of [1.1.1]propellane. chemistryviews.org Carboxylic acids serve as precursors for alkyl radicals through their conversion to hypervalent iodine(III) carboxylates. The reaction, catalyzed by Ir(ppy)₃ and Cu(acac)₂, proceeds under mild conditions to yield alkyl-alkynyl-substituted BCPs. chemistryviews.org While not directly forming esters, these methods generate versatile BCP intermediates that can be readily converted to the corresponding carboxylates.

The Aggarwal group has developed three- and four-component coupling processes by reacting BCP-boronate complexes, formed from the addition of Grignard reagents to [1.1.1]propellane, with a variety of electrophiles and radicals. nih.gov This modular approach allows for the synthesis of highly substituted BCPs with multiple points for diversification. nih.gov Similarly, a three-component coupling of [1.1.1]propellane, a Grignard reagent, and an allylic phosphate (B84403) has been reported for the synthesis of α-chiral 1,3-difunctionalized BCPs. acs.orgnih.gov

Reaction TypeCatalysts/ReagentsPrecursorsProduct TypeRef.
Radical C,N-DifunctionalizationIridium photocatalyst, Cu(acac)₂[1.1.1]propellane, Iodonium dicarboxylates, AminesC,N-difunctionalized BCPs nih.govacs.org
Radical Alkyl-AlkynylationIr(ppy)₃, Cu(acac)₂[1.1.1]propellane, Carboxylic acids, AlkynesAlkyl-alkynyl-substituted BCPs chemistryviews.org
Boronate Complex CouplingGrignard reagents, Boronic esters[1.1.1]propellaneHighly substituted BCPs nih.gov
Asymmetric Allylic AlkylationNHC catalyst[1.1.1]propellane, Grignard reagent, Allylic phosphateα-chiral 1,3-difunctionalized BCPs acs.orgnih.gov

Stereoselective and Asymmetric Synthesis of Chiral BCP-Esters

The development of methods for the enantioselective synthesis of chiral BCPs with stereocenters adjacent to the cage is crucial, as these motifs are common in bioactive molecules. acs.orgrsc.org However, creating these α-chiral BCPs has been a significant synthetic challenge. researchgate.netbris.ac.uk

A prominent strategy involves the multicomponent, iridium-catalyzed asymmetric allylic substitution of BCP-Grignard reagents. nih.govbris.ac.uk This process starts with the addition of an aryl or alkyl Grignard reagent to [1.1.1]propellane, forming a BCP-Grignard intermediate. This intermediate then undergoes an asymmetric allylic substitution with an allylic phosphate or carbonate, catalyzed by an N-heterocyclic carbene (NHC) or an iridium complex, to yield α-chiral 1,3-difunctionalized BCPs with high enantioselectivity. acs.orgnih.govbris.ac.uk For example, the use of cinnamyl phosphate derivatives in this transformation can furnish chiral allyl BCPs in high yields and with enantiomeric ratios up to 98:2. acs.org

Another innovative approach merges photoredox catalysis and organocatalysis. nih.govresearchgate.net Anderson and co-workers demonstrated the direct asymmetric synthesis of α-chiral BCPs from aldehydes and [1.1.1]propellane using a combination of a photocatalyst, a hydrogen atom transfer (HAT) catalyst, and a Hayashi–Jørgensen diarylprolinol organocatalyst. nih.govfrontiersin.org This method generates a chiral α-iminyl radical cation intermediate, which installs the stereocenter during the ring-opening of [1.1.1]propellane, providing a range of α-chiral BCPs in excellent yields and high enantioselectivity (up to 98% ee). researchgate.netfrontiersin.org These aldehyde products can be subsequently oxidized to the corresponding chiral BCP-carboxylic acids without loss of enantiomeric purity. frontiersin.org

MethodCatalytic SystemKey IntermediateProduct ClassEnantioselectivity (er/ee)Ref.
Multicomponent Asymmetric Allylic AlkylationNHC-Catalyst or Iridium-CatalystBCP-Grignardα-chiral allyl BCPsup to 98:2 er acs.orgbris.ac.uk
Photoredox OrganocatalysisPhotocatalyst, Organocatalyst, HAT catalystChiral α-iminyl radical cationα-chiral BCP aldehydes64-98% ee nih.govresearchgate.netfrontiersin.org
Chiral Auxiliary ApproachChiral oxazolidinone-α-chiral BCPs- rsc.org

Scale-Up Synthesis and Process Optimization

The transition from laboratory-scale synthesis to large-scale production of BCP-esters and their precursors is essential for their application in medicinal chemistry and drug development. researchgate.netacs.org Process optimization often focuses on improving efficiency, safety, and cost-effectiveness.

A significant advancement in the large-scale synthesis of BCP precursors is the use of flow photochemistry. acs.orgnih.govresearchgate.net A practical, multigram-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a key starting material for many BCP derivatives, has been developed. acs.orgnih.gov The key step is a photochemical reaction between [1.1.1]propellane and diacetyl conducted in a flow system under 365 nm irradiation. acs.orgnih.gov This mercury-lamp-free and quartz-vessel-free protocol allows for the rapid production of approximately 1 kg of the resulting diketone intermediate within a day, which is then converted to the diacid on a 500 g scale via a haloform reaction. acs.orgnih.govresearchgate.net

Further process optimization has been achieved through high-throughput experimentation (HTE). acs.org For example, an automated, nanomole-scale flow-based HTE method was used to identify optimal conditions for a photo-Minisci reaction between BCPs substituted with redox-active esters and heteroarene acceptors. acs.org This approach significantly reduces reaction development time.

The synthesis of ethyl 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate has been described, with purification via preparative TLC or silica (B1680970) gel column chromatography. rsc.org For the large-scale preparation of BCP building blocks, protocols have been developed to produce multigram quantities with good yields, highlighting the scalability of these synthetic approaches for potential use in clinical trials. researchgate.net For instance, an optimized protocol for the synthesis of a BCP iodide involved a low-temperature crystallization from pentane, yielding 855 g in a single run. researchgate.net

Precursor/ProductScaleKey Process/MethodYield/ThroughputRef.
1,3-Diketone BCP intermediate~1 kgFlow photochemistry (365 nm)~1 kg in 6 hours acs.orgnih.govresearchgate.net
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid500 gBatch haloform reactionMultigram scale acs.orgnih.gov
BCP Iodide855 gLow-temperature crystallization72% yield (one run) researchgate.net
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid196 gEsterification with SOCl₂/MeOH83% yield acs.orgnih.gov

Reactivity and Mechanistic Investigations of Ethyl Bicyclo 1.1.1 Pentane 1 Carboxylate and Derivatives

Bridgehead Reactivity and Functionalization

The bridgehead positions (C1 and C3) of the BCP core are the most common sites for functionalization. Their unique electronic and steric properties are primarily exploited through reactions involving the highly strained precursor, [1.1.1]propellane, which readily undergoes ring-opening to generate BCP derivatives.

Radical-mediated transformations are among the most prevalent and versatile methods for functionalizing the BCP bridgehead. bohrium.com Reactions involving the addition of radical species to [1.1.1]propellane are generally more favorable than anionic additions because the transition state can better accommodate the required electron density within the strained cage structure. nih.gov This has led to the development of numerous strategies for generating carbon- and heteroatom-centered radicals that efficiently react with [1.1.1]propellane to form mono- or di-substituted BCPs. nih.gov

Recent advancements have focused on multi-component reactions that enable the rapid construction of complex BCPs in a single step. nih.govchemistryviews.org For instance, a three-component reaction combining photoredox and copper catalysis allows for the alkyl-alkynylation of [1.1.1]propellane. chemistryviews.org In this process, an alkyl radical, generated from the corresponding carboxylic acid, adds to the propellane. chemistryviews.org The resulting bridgehead BCP radical is then trapped by an acetylide-ligated copper complex to yield the 1,3-disubstituted product under mild, room-temperature conditions. chemistryviews.org

Another powerful approach involves the use of BCP redox-active esters, which can be derived from the corresponding carboxylic acid of a compound like ethyl bicyclo[1.1.1]pentane-1-carboxylate. These esters serve as precursors to BCP radicals, which can then participate in nickel-catalyzed cross-coupling reactions with (hetero)aryl bromides, enabled by the formation of a photoactive electron donor-acceptor (EDA) complex. nih.gov This method avoids the need for pre-formed organometallic reagents and provides a direct route to BCP-aryl compounds. nih.gov

Table 1: Examples of Radical Reactions for Bridgehead Functionalization

Radical PrecursorReagents & ConditionsResulting Functional GroupRef.
Carboxylic AcidsIr(ppy)₃, Cu(acac)₂, Alkyne, Blue LEDAlkyl & Alkynyl chemistryviews.org
OrganohalidesSuginome borane, BaseBorylated Alkyl/Aryl nih.gov
Redox-Active EsterNi(dtbbpy)Br₂, Hantzsch Ester, Aryl Bromide, Visible LightAryl nih.gov
Vinyl Cyclic CarbonatesPhotocatalyst, [1.1.1]propellaneAllyl acs.org

The addition of nucleophiles, particularly organometallic reagents, to [1.1.1]propellane provides a foundational route to bridgehead-functionalized BCPs. acs.org While these reactions can be effective, they often necessitate harsh conditions, such as elevated temperatures for Grignard reagents, which can limit functional group tolerance. nih.govacs.org However, the resulting BCP organometallic intermediates are versatile and can be trapped with various electrophiles or engaged in cross-coupling reactions. nih.gov

To circumvent the need for harsh conditions, milder methods have been developed. The addition of zinc enolates, for example, proceeds at 0 °C. semanticscholar.org This protocol was successfully used to synthesize a BCP analogue of the opioid pethidine in 95% yield by reacting the zinc enolate of ethyl 1-methylpiperidine-4-carboxylate with [1.1.1]propellane. acs.orgsemanticscholar.org Similarly, 2-azaallyl anions have been shown to add to [1.1.1]propellane at room temperature to produce BCP benzylamine (B48309) derivatives. acs.orgupenn.edu A significant extension of this chemistry involves trapping the intermediate BCP carbanion with an electrophile, such as an isopropyl boronic ester (i-PrOBpin), to generate highly versatile BCP boronic esters, which are valuable precursors for further functionalization. acs.orgupenn.edu

Table 2: Nucleophilic Addition Reactions to [1.1.1]Propellane

Nucleophile / Anion SourceConditionsIntermediateSubsequent Reaction / ProductRef.
Grignard ReagentsHeat (e.g., 100 °C)BCP GrignardElectrophilic trapping, cross-coupling nih.govacs.org
Zinc Enolates0 °CBCP Zinc EnolateProtonation or other electrophilic quench acs.orgsemanticscholar.org
2-Azaallyl AnionsRoom TemperatureBCP CarbanionTrapping with boronic esters acs.orgupenn.edu
"Turbo" AmidesN/ABCP-Amide AdductN-substituted BCPs semanticscholar.org

Metal-catalyzed cross-coupling represents a cornerstone for installing aryl and heteroaryl groups at the BCP bridgehead. rsc.org These reactions can be approached in two main ways: using a metallated BCP as the nucleophile or a halogenated BCP as the electrophile. rsc.org

Following the anionic addition to [1.1.1]propellane, the resulting BCP Grignard or organozinc species can undergo Negishi cross-coupling with a variety of aryl and heteroaryl halides. acs.org Alternatively, BCP derivatives bearing a leaving group, such as iodine, can act as the electrophilic partner. The use of 1-iodo-BCPs as cross-coupling electrophiles was demonstrated in an iron-catalyzed Kumada coupling with aryl and heteroaryl Grignard reagents. nih.govresearchgate.net This reaction is notable for its mild conditions, short reaction times, and for being one of the first general examples of a Kumada coupling involving a tertiary iodide. researchgate.net More recently, nickel-catalyzed protocols have been developed for the decarboxylative cross-coupling of BCP redox-active esters with aryl bromides, providing another route to access these important structures. nih.gov

Table 3: Metal-Catalyzed Cross-Coupling at the BCP Bridgehead

BCP ReagentCoupling PartnerCatalyst SystemCoupling TypeRef.
BCP-ZnXAryl/Heteroaryl HalidePd or Ni catalystNegishi acs.org
BCP-IodideAryl/Heteroaryl GrignardFe(acac)₃/TMEDAKumada nih.govresearchgate.net
BCP Redox-Active EsterAryl BromideNi(dtbbpy)Br₂ / PhotocatalystDecarboxylative Cross-Electrophile nih.gov

Direct electrophilic attack on the BCP core is considerably more challenging than radical or anionic pathways due to the high instability of the resulting BCP cation, which can easily lead to decomposition. nih.gov Consequently, methods involving electrophilic activation have been limited.

A significant breakthrough in this area involves the activation of [1.1.1]propellane through the formation of a halogen bond complex. nih.govbohrium.com This strategy promotes nucleophilic attack by electron-neutral nucleophiles, such as anilines and azoles, without causing the collapse of the strained cage structure. nih.gov This method provides a direct route to nitrogen-substituted BCPs, which are prominent motifs in drug discovery. nih.govbohrium.com Another relevant transformation is the trapping of a bicyclo[1.1.1]pentyl lithium species, generated from a BCP-iodide, with carbon dioxide (an electrophile) to form bicyclo[1.1.1]pentane-1-carboxylic acid, the parent acid of the title compound. researchgate.net

Bridge Reactivity and Functionalization

Functionalization of the secondary C-H bonds at the bridge positions (C2, C4, C5) of the BCP skeleton is a more recent and challenging field of study. nih.govresearchgate.net The high bond dissociation energy (BDE) of these C-H bonds (estimated ~106 kcal/mol) makes direct activation difficult. chemrxiv.org Nevertheless, developing methods to access this position is of high interest as it provides novel structural vectors for drug design, enabling the creation of bioisosteres for ortho- and meta-substituted arenes. nih.govresearchgate.net

Direct functionalization of the strong C-H bonds at the BCP bridge is a formidable challenge, but several strategies have emerged. chemrxiv.orgnih.gov One successful approach employs a "synthetic linchpin" strategy, which involves a radical C-H abstraction from the bridge position. nih.govchemrxiv.org Using a potent hydrogen atom abstractor under mild, visible-light conditions, a 2-bromo-BCP intermediate can be generated in one pot. chemrxiv.orgnih.gov This brominated linchpin, which contains orthogonal functional handles at the bridgehead and bridge positions, can then serve as a common precursor for a variety of subsequent transformations, including metallaphotoredox cross-coupling reactions to install aryl and amine fragments. nih.govprinceton.edu

Another innovative method is the direct decarboxylative Minisci-type heteroarylation of BCP bridge carboxylic acids. chemistryviews.orgacs.org This photocatalyst-free process uses a hypervalent iodine reagent to couple a free carboxylic acid at the C2 position with various heteroarenes, yielding rare and synthetically useful 1,2,3-trisubstituted BCPs. chemistryviews.orgacs.orgchemrxiv.org Furthermore, programmable functionalization has been achieved using BCP bis-boronates. nih.gov These substrates exhibit inherent chemoselectivity, allowing for the selective functionalization of the C3-bridgehead boronic ester while leaving the C2-bridge boronic ester intact for subsequent, orthogonal derivatization. nih.gov

Rearrangement Reactions Involving the BCP Core

The bicyclo[1.1.1]pentane (BCP) framework is characterized by a significant ring strain energy, estimated to be around 66.6 kcal/mol. nih.govacs.org Despite this high strain, the BCP core is generally kinetically inert and exhibits remarkable thermal stability. nih.govvulcanchem.com This stability is a key attribute for its use as a bioisostere in medicinal chemistry, as it is resistant to metabolic degradation. nih.govacs.org Direct rearrangement of the BCP core is uncommon under typical synthetic conditions.

However, specific modes of reactivity can be induced to promote skeletal reorganization. One notable example is the ring expansion of a BCP derivative to a larger bicycloalkane. nih.gov Research has demonstrated a photochemical formal [4+2] cycloaddition that transforms BCP imines, which are derivatives of BCP amines, into bicyclo[3.1.1]heptanes (BCHeps). nih.govnih.gov In this process, photochemical excitation of the BCP imine generates a diradical intermediate. nih.govacs.org This intermediate undergoes fragmentation of the strained BCP core, which then engages with an alkene in a cyclization to yield the expanded bicyclo[3.1.1]heptane product. nih.govnih.gov This represents the first reported method for converting the bicyclo[1.1.1]pentane skeleton into the bicyclo[3.1.1]heptane system. nih.gov While not a direct rearrangement of this compound itself, this work on a closely related derivative illustrates a rare pathway for the rearrangement of the BCP core. nih.gov

Transformations of the Ester Moiety (e.g., reduction, hydrolysis, amidation)

The ethyl ester group of this compound is a versatile functional handle that allows for a variety of chemical transformations. These reactions are crucial for elaborating the BCP scaffold into more complex molecules, such as building blocks for medicinal chemistry. acs.orgresearchgate.net Key transformations include hydrolysis, reduction, and amidation.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding bicyclo[1.1.1]pentane-1-carboxylic acid. This reaction is typically carried out under basic conditions, for example, by refluxing with potassium hydroxide (B78521) (KOH) in an ethanolic solution. rsc.orgcore.ac.uk The resulting carboxylic acid is a key intermediate for many other transformations, including amide couplings. core.ac.ukchemrxiv.org

Reduction: The ester group can be reduced to a primary alcohol, yielding (bicyclo[1.1.1]pentan-1-yl)methanol. This transformation is commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). core.ac.uk This alcohol provides another point for diversification of the BCP core. rsc.org

Amidation: The synthesis of amides from this compound is typically performed in a two-step sequence. First, the ester is hydrolyzed to bicyclo[1.1.1]pentane-1-carboxylic acid. core.ac.uk The resulting acid is then coupled with a desired amine using standard peptide coupling reagents. core.ac.uk For instance, the carboxylic acid can be coupled with an amine in the presence of coupling agents like T3P (propylphosphonic anhydride) to form the corresponding carboxamide. core.ac.uk This method is a cornerstone for incorporating the BCP moiety into peptide-like structures and other complex drug analogues. researchgate.netnih.gov

The table below summarizes these key transformations of the ester moiety.

Table 1: Selected Transformations of the this compound Moiety
Starting Material Reaction Reagents Product
This compound Hydrolysis KOH, Ethanol (B145695) Bicyclo[1.1.1]pentane-1-carboxylic acid
This compound Derivative Reduction LiAlH₄, THF (Bicyclo[1.1.1]pentan-1-yl)methanol Derivative

Mechanistic Studies and Theoretical Insights

The unique reactivity of the bicyclo[1.1.1]pentane (BCP) scaffold, including its derivatives like this compound, is a product of its distinct geometric and electronic structure. springernature.com While possessing high strain energy (approx. 66.6 kcal/mol), the BCP core is kinetically stable. nih.govacs.org Mechanistic and theoretical studies provide insight into this apparent contradiction.

The structure of BCP features "inverted" carbon atoms at the bridgehead positions, where the four bonds to the carbon atom lie in the same hemisphere. psu.edu This geometry results in significant p-character in the exocyclic bonds at the bridgehead positions and in the central bridgehead-bridgehead bond. researchgate.net The central C-C bond in the precursor, [1.1.1]propellane, is particularly weak and readily cleaves upon reaction with radicals or anions, which is the most common method for synthesizing functionalized BCPs. nih.govacs.orgthieme-connect.de

Radical reactions are especially prevalent. acs.org The addition of a radical to [1.1.1]propellane cleaves the central bond to form a bridgehead BCP radical. nih.govacs.org This radical intermediate is remarkably stable and kinetically persistent, with a high barrier to ring-opening fragmentation. thieme-connect.de Computational studies have shown that a developing positive charge at a tertiary bridgehead site can be stabilized across the entire BCP framework, explaining the regioselectivity seen in certain C-H functionalization reactions. springernature.com

Theoretical calculations, including ab initio methods, have been used to determine the NMR spectra and geometric parameters of BCP. psu.edursc.org These studies confirm the short distance between bridgehead carbons (approx. 1.8-1.9 Å depending on substituents) and the rigid, linear arrangement of substituents, which underpins its utility as a bioisostere for para-substituted benzene (B151609) rings. nih.gov The combination of high strain energy, which can be a thermodynamic driving force for reactions, and the kinetic stability of the cage and its intermediates, dictates the unique reactivity profile of the BCP core. researchgate.netthieme-connect.de The exceptional reactivity of bridgehead functional groups, such as amines, has been attributed to a combination of low steric hindrance and high intrinsic nucleophilicity, a direct consequence of the unique BCP geometry. researchgate.netnih.govnih.gov

Table 2: List of Mentioned Chemical Compounds

Compound Name
(Bicyclo[1.1.1]pentan-1-yl)methanol
Bicyclo[1.1.1]pentane (BCP)
Bicyclo[1.1.1]pentane-1-carboxamide
Bicyclo[1.1.1]pentane-1-carboxylic acid
Bicyclo[3.1.1]heptane (BCHep)
This compound
[1.1.1]Propellane
Lithium aluminum hydride
Potassium hydroxide
Propylphosphonic anhydride (B1165640) (T3P)

Advanced Spectroscopic and Structural Elucidation of Bcp Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of BCP-esters. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

The ¹H and ¹³C NMR spectra of ethyl bicyclo[1.1.1]pentane-1-carboxylate are characterized by distinct signals that reflect the molecule's high symmetry and rigid cage structure.

¹H NMR Spectroscopy: The proton NMR spectrum is relatively simple. The six protons on the three methylene (B1212753) bridges (C2, C4, C5) of the BCP cage are chemically equivalent and typically appear as a sharp singlet in the aliphatic region. The bridgehead proton (C3) also appears as a singlet. The ethyl ester group gives rise to a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, showing their coupling relationship.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon framework. The carbonyl carbon of the ester appears at the downfield end of the spectrum. The two bridgehead carbons (C1 and C3) are distinct, with C1 being significantly deshielded due to the attached carboxylate group. The three equivalent methylene bridge carbons (C2, C4, C5) show a single resonance. The ethyl group carbons also give two distinct signals.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom Position¹H Chemical Shift (ppm, Multiplicity)¹³C Chemical Shift (ppm)
BCP Bridgehead (C1)-~45-55
BCP Bridgehead (C3)Singlet~28-38
BCP Bridge (C2, C4, C5)Singlet~52-62
Ester Carbonyl (C=O)-~170-175
Ester Methylene (-OCH₂-)Quartet~60-65
Ester Methyl (-CH₃)Triplet~14-15

Two-dimensional NMR techniques are employed to unambiguously assign the signals observed in 1D spectra and to confirm the through-bond and through-space connectivities. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.eduresearchgate.net For this compound, the most prominent correlation would be between the methylene quartet and the methyl triplet of the ethyl group. The lack of coupling for the BCP cage protons confirms their isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). sdsu.edupressbooks.pub It allows for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the singlet for the six bridge protons in the ¹H spectrum will correlate with the single peak for the bridge carbons in the ¹³C spectrum. pressbooks.pub

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the 3D structure. researchgate.net In a rigid molecule like a BCP-ester, NOESY can confirm the propeller-like arrangement of the bridge protons and their spatial relationship to the ester group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, and to gain structural insights from its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. acs.orgchemrxiv.orgnih.gov For this compound, the molecular formula is C₉H₁₄O₂. HRMS analysis, typically using electrospray ionization (ESI), would confirm the calculated exact mass, distinguishing it from other isomers. acs.orgnih.gov

Interactive Table 2: HRMS Data for this compound

Molecular FormulaIon SpeciesCalculated m/zFound m/z
C₉H₁₄O₂[M+H]⁺155.1067(Value)
C₉H₁₄O₂[M+Na]⁺177.0886(Value)

(Note: "Found m/z" values are placeholders for experimental data.)

The mass spectrum of an organic compound shows a unique fragmentation pattern that serves as a molecular fingerprint. tutorchase.comuni-saarland.de In the electron ionization (EI) mass spectrum of this compound, fragmentation is expected to occur at the ester functional group and the strained BCP cage. libretexts.org

Common fragmentation pathways for esters include:

Loss of the alkoxy group: Cleavage of the O-CH₂ bond would result in the loss of an ethoxy radical (•OCH₂CH₃), leading to a prominent acylium ion peak.

Loss of the alkyl group from the ester: Loss of an ethyl radical (•CH₂CH₃) is also possible.

McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen, but it is less likely in the rigid BCP system.

The strained BCP ring itself can also fragment under electron impact, although the high bridgehead strain often leads to complex rearrangements. The analysis of these fragment ions provides corroborating evidence for the proposed structure. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Non-Covalent Interactions

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles. nih.govcore.ac.uklboro.ac.uk For this compound, a crystal structure would confirm the iconic propeller-like geometry of the BCP core. chemrxiv.org Key structural features include the inverted tetrahedral geometry at the bridgehead carbons and the significant strain within the cage system.

Beyond the intramolecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice, which is governed by non-covalent interactions. researchgate.netunam.mxmdpi.com In the solid state, BCP-esters are expected to pack efficiently, stabilized by a network of weak intermolecular forces. These can include:

C-H···O Hydrogen Bonds: Interactions between the C-H bonds of the BCP cage or the ethyl group and the carbonyl oxygen of an adjacent molecule are likely to be significant packing forces. unam.mx

The study of these non-covalent interactions is essential for understanding the physical properties of the material and for designing new crystalline materials with desired characteristics. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the functional group analysis and structural elucidation of ethyl bicyclo[1.e1.1]pentane-1-carboxylate. These methods probe the vibrational modes of the molecule, providing characteristic frequencies that correspond to specific bonds and molecular substructures. The unique and highly strained bicyclo[1.1.1]pentane (BCP) cage, coupled with the ethyl ester functionality, gives rise to a distinct vibrational spectrum that confirms the compound's identity and structural integrity.

The analysis of the vibrational spectra of BCP-esters focuses on several key regions. The most prominent of these is the carbonyl (C=O) stretching frequency of the ester group, which typically appears as a strong absorption in the IR spectrum. Additionally, the carbon-oxygen (C-O) single bond stretches of the ester provide valuable information. The spectrum is further characterized by the vibrational modes of the BCP cage itself, which are a result of the constrained geometry of this moiety.

Detailed research findings from related BCP-ester compounds provide insight into the expected vibrational frequencies for this compound. For instance, the IR spectrum of a similar compound, ethyl 3-(pyridin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate, displays a strong carbonyl absorption at 1725 cm⁻¹. This is consistent with the expected range for a saturated ester. Further analysis of this analog shows absorptions at 2983 cm⁻¹ (attributed to C-H stretching), and a series of peaks in the fingerprint region including 1372, 1302, 1204, 1128, and 1019 cm⁻¹, which are associated with C-O stretching, C-C stretching, and various bending modes of the molecular framework.

The parent bicyclo[1.1.1]pentane molecule exhibits characteristic vibrational frequencies related to its cage structure. Experimental data for bicyclo[1.1.1]pentane shows notable vibrations around 2976 cm⁻¹ (C-H stretch), 1456 cm⁻¹, 1232 cm⁻¹, and lower frequency modes corresponding to the deformation of the bicyclic system. These foundational frequencies of the BCP core are expected to be present in the spectrum of its ester derivatives, albeit with potential shifts due to the electronic effects of the substituent.

Raman spectroscopy offers complementary information. A key feature in the Raman spectra of BCP derivatives is the intense scattering associated with the bridgehead C-H bond, a consequence of the significant changes in polarizability during this vibration. This characteristic can be a useful diagnostic tool for confirming the presence of the BCP scaffold.

The following interactive data table summarizes the key vibrational frequencies and their assignments for this compound and related compounds, based on experimental data from analogs and the parent BCP structure.

Vibrational ModeFunctional GroupExpected/Observed Frequency (cm⁻¹)Spectroscopy TypeNotes
C-H StretchAlkyl (ethyl & BCP)~2983IR, RamanTypically a strong and complex band.
C=O StretchEster~1725IRStrong and characteristic absorption.
C-O StretchEster~1300 - 1000IROften appears as multiple strong bands.
BCP Cage VibrationsBicyclo[1.1.1]pentaneVariousIR, RamanIncludes stretching and deformation modes of the cage.

This detailed analysis of the vibrational spectra allows for a confident identification of the chemical structure of this compound, with clear and assignable peaks corresponding to its core functional groups.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of BCPs, including ethyl bicyclo[1.1.1]pentane-1-carboxylate, is evolving from classical methods towards more efficient and environmentally benign processes. Historically, access to the BCP core often involved the addition of highly reactive organometallics to [1.1.1]propellane, sometimes requiring harsh conditions such as high temperatures in sealed tubes. acs.orgnih.gov Modern research, however, focuses on developing novel and sustainable synthetic routes that offer milder conditions, greater functional group tolerance, and improved scalability.

A significant advancement is the use of photoredox catalysis, which allows for radical-based additions to [1.1.1]propellane under mild conditions. acs.orgthieme.de For instance, visible-light-driven, metal- and additive-free multicomponent reactions have been developed for the simultaneous construction of Csp³-C and Csp³–S bonds on the BCP skeleton. rsc.org This approach, utilizing electron donor-acceptor (EDA) complex activation, provides a sustainable platform for creating diversely functionalized BCPs. rsc.org

Furthermore, the development of large-scale synthesis protocols highlights the drive for practicality and industrial applicability. A key example is the use of in-flow photochemical reactions, which have enabled the production of BCP precursors on a kilogram scale. acs.orgsemanticscholar.org This method avoids the use of mercury lamps and quartz vessels, representing a safer and more efficient process for generating foundational BCP building blocks like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, from which esters such as this compound can be derived. acs.orgsemanticscholar.org

Table 1: Comparison of Synthetic Methodologies for BCP Derivatives

Methodology Key Features Conditions Advantages
Classical Anionic Addition Use of organometallics (e.g., Grignard reagents) Often requires heating (e.g., 100 °C) acs.orgnih.gov Established routes
Photoredox Catalysis Radical addition to [1.1.1]propellane Mild, visible light irradiation acs.orgthieme.de High functional group tolerance, mild conditions
EDA Complex Photoactivation Metal- and additive-free multicomponent reactions Visible light (e.g., 420 nm LED) rsc.org High sustainability, one-step C-C and C-S bond formation rsc.org
Flow Photochemistry Continuous-flow process 365 nm irradiation acs.org High scalability, improved safety, rapid production acs.orgsemanticscholar.org

Exploration of Underexplored Reactivity and Selectivity

While the functionalization of the bridgehead (C1 and C3) positions of the BCP core is well-established, research is increasingly targeting the modification of the bridge (C2, C4, C5) positions. researchgate.netresearchgate.net This pursuit of novel reactivity and selectivity opens pathways to previously inaccessible, polysubstituted BCPs.

One successful strategy is the decarboxylative Minisci heteroarylation, which directly couples free BCP C2-carboxylic acids with non-prefunctionalised heteroarenes. researchgate.net This method provides rare examples of C2-functionalized BCPs and expands the available chemical space for drug discovery. researchgate.net Another significant breakthrough is the development of a programmable bis-functionalization strategy for BCP bis-boronates. nih.gov This approach leverages the inherent chemoselectivity of the BCP scaffold to allow for the sequential and selective derivatization of both the bridgehead (C3) and bridge (C2) positions, enabling the synthesis of C1,C2-disubstituted and C1,C2,C3-trisubstituted BCPs. nih.gov

The reactivity of functional groups attached to the BCP core is also an area of active exploration. For example, researchers have investigated the reactivity of 1-azido-3-iodobicyclo[1.1.1]pentane in copper(I)-catalyzed 1,3-dipolar cycloadditions ("click" reactions) and integrated cycloaddition-Sonogashira coupling reactions. chemrxiv.org These studies have successfully yielded diverse BCP-triazole building blocks, including 1,4-disubstituted triazoles and previously unexplored 5-iodotriazoles, from a single precursor. chemrxiv.org

Catalytic Asymmetric Synthesis and Chiral BCP Derivatives

A highly challenging yet crucial goal in BCP chemistry is the development of methods for catalytic asymmetric synthesis to produce chiral BCP derivatives. nih.govnih.gov Such molecules, particularly those with a stereocenter adjacent to the BCP core (α-chiral), are of immense value as they can serve as bioisosteres for benzylic or propargylic chiral centers found in many bioactive molecules. nih.govresearchgate.net

Recent breakthroughs have moved beyond traditional methods that rely on stoichiometric chiral auxiliaries or chemical resolution. researchgate.net One prominent approach merges photoredox and organocatalysis for the direct, asymmetric addition of aldehydes to [1.1.1]propellane. thieme.denih.govresearchgate.net This dual catalytic system generates a chiral intermediate that installs a stereocenter at the same time as the ring-opening of propellane occurs, affording α-chiral BCPs in high yield and enantioselectivity under mild conditions. nih.govresearchgate.net

Another powerful strategy is the multicomponent, enantioselective synthesis of α-chiral BCPs through the asymmetric allylic alkylation of in situ-formed BCP-Grignard reagents. nih.govacs.org This method, catalyzed by an N-heterocyclic carbene (NHC), couples [1.1.1]propellane, a Grignard reagent, and an allylic phosphate (B84403) to provide 1,3-difunctionalized α-chiral BCPs with excellent regio- and enantioselectivity. nih.govacs.org A key feature of this reaction is the absence of transition metals. nih.govacs.org These catalytic asymmetric methodologies represent a paradigm shift, providing efficient access to the 3D chemical space that is critical for modern drug design. nih.govnih.gov

Table 2: Modern Catalytic Asymmetric Methods for α-Chiral BCPs

Method Catalytic System Key Transformation Outcome
Photoredox Organocatalysis Photocatalyst + Chiral Organocatalyst (e.g., diarylprolinol derivative) thieme.de Asymmetric addition of aldehydes to [1.1.1]propellane nih.govresearchgate.net High yield and enantioselectivity of α-chiral BCP alcohols thieme.denih.gov
NHC-Catalyzed Allylation N-Heterocyclic Carbene (NHC) Three-component coupling of [1.1.1]propellane, Grignard reagent, and allylic phosphate nih.govacs.org High regio- and enantioselectivity of α-chiral 1,3-difunctionalized BCPs nih.govacs.org
Rhodium-Catalyzed C-H Insertion Rhodium catalyst C-H insertion of α-diazoesters into the bridgehead C-H bond of 3-aryl-BCPs researchgate.net Access to α-chiral BCP esters researchgate.net

Expansion of BCP Applications Beyond Traditional Medicinal Chemistry

While the primary application of BCPs has been in medicinal chemistry as bioisosteres for groups like para-substituted phenyl rings, alkynes, and tert-butyl groups, emerging research is exploring their use in other scientific domains. acs.orgnih.govnih.gov The unique, rigid, and linear geometry of the 1,3-disubstituted BCP scaffold makes it an attractive building block for materials science.

A notable example is the use of 1,3-disubstituted BCP moieties for the on-surface synthesis of molecular wires. researchgate.net In these studies, BCP units act as rigid aliphatic "isolator units" within polyphenylene chains on metal surfaces. researchgate.net This work, combining scanning tunneling microscopy and density functional theory (DFT) modeling, demonstrates the potential for integrating BCP derivatives into custom-designed surface architectures for applications in molecular electronics. researchgate.net

Another novel application is the potential use of functionalized BCPs as odorants for hydrogen gas. lboro.ac.uk Due to its odorless nature, a distinct and non-toxic odorant is critical for the safe use of hydrogen in fuel cells and other technologies. lboro.ac.uk The unique structure of certain BCP derivatives makes them candidates for this specialized application, representing a significant expansion beyond their established role in pharmaceuticals. lboro.ac.uk

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool for accelerating research into BCPs. Advanced modeling techniques are used to predict the stability, reactivity, and properties of novel BCP derivatives, thereby guiding synthetic efforts and preventing unnecessary experiments.

Density Functional Theory (DFT) calculations have been employed to investigate the feasibility of synthesizing substituted [1.1.1]propellanes, the universal precursors to BCPs. mdpi.com These studies can predict whether a proposed substituted propellane is likely to be a stable synthetic target by modeling its spontaneous formation from an anionic precursor. mdpi.com This predictive power is crucial for identifying promising yet synthetically elusive derivatives. mdpi.com

Computational modeling also plays a key role in elucidating reaction mechanisms and rationalizing observed reactivity. For instance, calculations have been used to understand the energy barriers involved in the borylation of alkyl radicals versus their addition to [1.1.1]propellane, which led to the successful design of a one-step, multi-component reaction to create BCP boronates. nih.gov In the study of BCPs on metal surfaces for materials applications, DFT modeling was used alongside experimental microscopy to determine the adsorption configuration of the molecules. researchgate.net This synergy between computational prediction and experimental validation is crucial for the rational design of new BCP-based materials and synthetic methodologies.

Q & A

Q. What are the common synthetic routes for ethyl bicyclo[1.1.1]pentane-1-carboxylate, and what methodological considerations are critical for yield optimization?

The synthesis typically begins with [1.1.1]propellane as a precursor, followed by ring-opening reactions or functionalization of preformed bicyclo[1.1.1]pentane derivatives. Key steps include:

  • Photochemical cyclization : Irradiation at 365 nm under continuous flow conditions to minimize side reactions and improve efficiency .
  • Esterification : Reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with ethanol in the presence of acid catalysts like sulfuric acid .
  • Fluorination : For fluorinated analogs, electrophilic fluorination using Selectfluor® under controlled pH conditions .
    Optimization Tips : Use inert atmospheres (e.g., argon) to prevent oxidation, and monitor reaction progress via <sup>13</sup>C-NMR to confirm bicyclic integrity .

Q. How do the structural features of this compound influence its reactivity in organic synthesis?

The compound’s rigid bicyclic framework and high ring strain (~70 kcal/mol) drive unique reactivity:

  • Nucleophilic attack : Strain relief directs reactivity at the bridgehead carbon (C1), enabling C–C bond formation with Grignard reagents .
  • Electrophilic substitution : The ester group at C1 stabilizes adjacent carbocations, facilitating Friedel-Crafts alkylation .
  • Steric effects : The bicyclic system restricts rotational freedom, favoring stereoselective transformations in peptide coupling .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • <sup>13</sup>C-NMR : Distinctive signals for bridgehead carbons (C1: δ 95–100 ppm; C3: δ 70–75 ppm) confirm bicyclic structure .
  • IR spectroscopy : Ester carbonyl stretching at ~1740 cm<sup>-1</sup> and C–F vibrations (if fluorinated) at 1100–1200 cm<sup>-1</sup> .
  • X-ray crystallography : Resolves spatial arrangement, revealing bond angles (~90° between bridgeheads) critical for bioisosteric applications .

Q. What purification challenges arise during synthesis, and how can they be addressed?

  • Byproduct removal : Flash chromatography (silica gel, hexane/ethyl acetate gradient) separates strained bicyclic products from linear byproducts .
  • Fluorinated impurities : Use reverse-phase HPLC (C18 column, acetonitrile/water) for polar derivatives .
  • Thermal sensitivity : Avoid high-temperature distillation; opt for freeze-drying or low-pressure evaporation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Discrepancies often stem from substituent effects. For example:

  • Electron-withdrawing groups (e.g., –CF3) : Reduce nucleophilic attack at C1 due to decreased electrophilicity, as seen in methyl 3-(trifluoromethyl) derivatives .
  • Electron-donating groups (e.g., –OCH3) : Enhance reactivity toward epoxidation but reduce stability under acidic conditions .
    Methodological approach :

Perform comparative kinetics using UV-Vis or <sup>19</sup>F-NMR to track reaction progress .

Validate computational models (DFT) to predict substituent effects on transition states .

Q. What strategies enable the use of this compound as a bioisostere in drug design?

The bicyclo[1.1.1]pentane core serves as a non-classical bioisostere for para-phenyl or tert-butyl groups. Key considerations:

  • Bridgehead length : Bicyclo[1.1.1]pentane-1,4-diyl (1.85 Å) mimics p-phenyl spacing (65% similarity), enabling GPCR modulation .
  • Metabolic stability : The fully saturated system resists oxidative degradation, improving pharmacokinetics vs. aromatic analogs .
Bioisostere Bridgehead Length (Å)Similarity to p-Ph
p-Phenyl2.79100%
Cubane-1,4-diyl2.7296%
Bicyclo[1.1.1]pentane1.8565%

Q. How does the compound’s stability under varying experimental conditions impact its application in catalysis?

  • Acidic conditions : The ester group hydrolyzes slowly (t1/2 = 12 h at pH 2), limiting use in strong acid .
  • Thermal stability : Decomposition occurs above 150°C, necessitating low-temperature coupling methods (e.g., EDC/HOBt at 0–4°C) .
  • Photostability : UV light (254 nm) induces ring-opening; use amber glassware or LED irradiation (365 nm) for controlled reactions .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

  • Molecular dynamics (MD) : Simulates steric effects in enzyme-binding pockets, validated against X-ray structures of BCP-containing inhibitors .
  • Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites (e.g., C1 vs. C3 reactivity) .
  • Machine learning : Train models on bicyclic compound databases to predict regioselectivity in cross-coupling reactions .

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Ethyl bicyclo[1.1.1]pentane-1-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.